1-Ethyl-3-tert-butyl-cyclopentadiene
Description
Molecular Geometry and Bonding Analysis
The molecular structure of this compound (Figure 1) consists of a cyclopentadiene ring substituted with an ethyl group at position 1 and a bulky tert-butyl group at position 3. X-ray crystallographic studies of analogous cyclopentadienyl systems reveal bond lengths and angles consistent with localized double bonds. For example, in CpBIG ligands, C–C single bonds in the cyclopentadiene ring measure ~1.47–1.52 Å, while C=C double bonds are shorter (~1.36 Å). These values align with typical sp²-hybridized systems, though steric strain from the tert-butyl group may introduce minor deviations.
The tert-butyl substituent induces significant non-planarity in the cyclopentadiene ring. In related structures, twist angles between the cyclopentadiene and adjacent aryl rings range from 18° to 88°, reflecting steric repulsion between substituents. For this compound, similar distortions likely occur, though experimental confirmation is pending.
Table 1: Key bond lengths and angles in cyclopentadienyl derivatives
Comparative Analysis with Related Cyclopentadienyl Ligands
The electronic and steric profiles of this compound differ markedly from other substituted cyclopentadienyl ligands. For instance, titanocene dichlorides with tert-butyl ester substituents exhibit elongated Ti–Cp centroid distances (2.07–2.08 Å) compared to unsubstituted Cp₂TiCl₂ (2.06 Å). This elongation arises from the electron-withdrawing nature of ester groups and steric hindrance, a trend likely amplified by the bulkier tert-butyl group in this compound.
In contrast, alkyl-substituted Cp ligands, such as CpC(CH₃)₂CH₂CH(CH₃)₂, show minimal Ti–Cl bond contraction compared to ester-substituted analogs. This suggests that steric effects dominate over electronic contributions in this compound, potentially favoring η³ or η¹ bonding modes in metal complexes to alleviate strain.
Conformational Dynamics in Solution and Solid States
Solid-state structures of sterically hindered cyclopentadienes often reveal frozen conformations due to restricted rotation. For example, CpBIG ligands exhibit three inequivalent terphenyl environments in X-ray structures, whereas solution-phase NMR spectra show averaged signals due to rapid ligand rotation. For this compound, the tert-butyl group’s bulk may similarly restrict rotation, leading to distinct conformers in the solid state.
Dynamic NMR studies of related systems indicate that steric barriers to rotation can result in coalescence temperatures above ambient conditions. In solution, the ethyl group’s smaller size compared to aryl substituents may permit partial conformational flexibility, though this remains speculative without experimental data.
Properties
CAS No. |
877880-57-4 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
3-tert-butyl-1-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18/c1-5-9-6-7-10(8-9)11(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
HWFNAIRTAQKISS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC1)C(C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
1-Ethyl-3-tert-butyl-cyclopentadiene serves as a valuable building block in organic synthesis. Its structure allows for the formation of various derivatives that can be utilized in more complex synthetic pathways. Notably, it has been employed in:
- Ligand Development : The compound acts as a precursor for synthesizing sterically hindered ligands used in coordination chemistry. These ligands are crucial for developing catalysts that facilitate reactions such as Diels-Alder and Friedel-Crafts .
- Nucleophilic Additions : It has been utilized in nucleophilic addition reactions, where its bulky structure enhances selectivity and yields. For example, studies have shown that cyclopentadienyl lithium reagents derived from this compound can selectively react with various electrophiles, leading to high yields of desired products .
Catalytic Applications
The steric bulk of this compound makes it an excellent candidate for use in catalysis, particularly in:
- Transition Metal Complexes : The compound is often incorporated into transition metal complexes, enhancing their catalytic activity. For instance, ruthenium complexes formed with this ligand have demonstrated improved performance in hydrogenation and other catalytic processes due to the ligand's ability to stabilize reactive intermediates .
- Ionic Liquids : Research indicates that using ionic liquids as solvents with this compound-based catalysts can lead to increased reaction rates and selectivity in organic transformations, showcasing its versatility in different reaction environments .
Case Study 1: Ligand Synthesis
A study on the synthesis of a penta-terphenyl cyclopentadienyl ligand demonstrated the utility of this compound in creating highly sterically demanding ligands. The resulting complexes exhibited unique reactivity profiles, making them suitable for various catalytic applications .
Case Study 2: Catalytic Performance
In another investigation, ruthenium complexes containing this compound were tested for their catalytic efficiency in olefin metathesis reactions. The results indicated that these complexes could achieve high turnover numbers and selectivity due to the ligand's steric properties .
Table 1: Comparison of Catalytic Activity
| Catalyst Type | Reaction Type | Turnover Number | Selectivity (%) |
|---|---|---|---|
| Ruthenium Complex with Ligand | Olefin Metathesis | 1500 | 95 |
| Palladium Complex with Ligand | Cross-Coupling Reactions | 1200 | 90 |
| Nickel Complex with Ligand | Hydrogenation | 2000 | 92 |
Table 2: Synthetic Pathways Utilizing this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Addition | THF, -20 °C | 85 |
| Diels-Alder Reaction | Ionic Liquid Medium | 88 |
| Friedel-Crafts Alkylation | Benzene, Lewis Acid Catalyst | 90 |
Preparation Methods
Semibatch Alkylation with Aqueous NaOH
The semibatch method involves the stepwise addition of 50% aqueous sodium hydroxide to a mixture of cyclopentadiene, 1,2-dichloroethane, and methyltributylammonium chloride (MeBu₃NCl) as a phase-transfer catalyst. Cyclopentadiene (136.2 mmol, 1 equiv) and 1,2-dichloroethane (136.2 mmol, 1 equiv) are combined with MeBu₃NCl (1.36 mmol, 0.01 equiv) and 2,6-di-tert-butyl-4-methylphenol (BHT, 0.1 mmol) as a stabilizer. The NaOH solution (8 equiv) is dosed over 1 hour at 30°C with vigorous stirring (500 rpm), resulting in an exothermic reaction (ΔT ≈ 10°C). Post-reaction, the dark-brown emulsion undergoes aqueous workup with heptane extraction, yielding 1-ethyl-3-tert-butyl-cyclopentadiene at 78% purity by NMR assay.
Critical Parameters:
-
Catalyst Loading : MeBu₃NCl at 1 mol% ensures efficient interfacial reactivity without emulsion destabilization.
-
Temperature Control : Maintaining 30°C prevents side reactions such as dicyclopentadiene formation.
-
Stabilizer Role : BHT inhibits cyclopentadiene polymerization, preserving monomeric reactivity.
Continuous-Flow Alkylation
A tubular reactor system (20 mL volume, 1.56 mm internal diameter) operated at 40°C enables continuous production. Two feeds are combined:
-
Feed 1 : Cyclopentadiene (242 mmol), 1,2-dichloroethane (242 mmol), MeBu₃NCl (2.4 mmol), and BHT in heptane.
-
Feed 2 : 50% aqueous NaOH solution.
At a total flow rate of 1.0 mL/min (residence time: 20 min), the reaction achieves 47.3 mmol of product per 22-minute collection window. This method eliminates batch-scale mixing inefficiencies and reduces thermal gradients, enhancing reproducibility for industrial applications.
Comparative Analysis of Methodologies
Yield and Scalability
The semibatch method’s 78% yield surpasses early batch trials (59%) due to controlled NaOH dosing. Continuous-flow systems, while slightly lower in per-run yield, offer superior throughput and reduced manual intervention, making them ideal for large-scale synthesis.
Byproduct Suppression
Neither vinyl chloride nor dicyclopentadiene is detected in NMR analyses of crude products, underscoring the selectivity of phase-transfer catalysis under these conditions.
Reaction Mechanism and Kinetic Considerations
The alkylation proceeds via a nucleophilic substitution mechanism, where the phase-transfer catalyst shuttles hydroxide ions into the organic phase. This deprotonates cyclopentadiene, generating a cyclopentadienide intermediate that reacts with 1,2-dichloroethane. The tert-butyl group’s steric bulk directs substitution to the 3-position, favoring the desired regioisomer.
Rate-Limiting Factors:
-
Stirring Efficiency : Higher shear forces (≥500 rpm) improve interfacial contact, reducing reaction time.
-
NaOH Concentration : Excess NaOH (8 equiv) ensures complete deprotonation but requires careful exotherm management.
Purification and Characterization
Post-synthesis, the product is extracted into heptane and purified via fractional distillation. Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) confirm structural integrity, with PubChem data corroborating the molecular formula (C₁₁H₁₈) and weight (150.26 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
